molecular formula C10H19NO4 B558185 Boc-L-valine CAS No. 13734-41-3

Boc-L-valine

Cat. No. B558185
CAS RN: 13734-41-3
M. Wt: 217.26 g/mol
InChI Key: SZXBQTSZISFIAO-ZETCQYMHSA-N
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Description

Boc-L-Valine is a derivative of the amino acid valine . It is used widely in peptide synthesis . This compound is composed of a valine molecule protected by a tert-butyloxycarbonyl (BOC) group .


Synthesis Analysis

Boc-L-Valine can be synthesized by the reaction of N-tert-butoxycarbonyl chloride with L-valine in the presence of a base . In a study, water-soluble conjugates of Co (II), Cu (II), and Zn (II) were synthesized using Boc-L-Valine .


Molecular Structure Analysis

The molecular formula of Boc-L-Valine is C10H19NO4 . It has a molecular weight of 217.262 .


Chemical Reactions Analysis

Boc-L-Valine is used in multi-peptide synthesis and serves as the amino acid protection monomer . It is also used in the formation of bio-compatible water-soluble conjugates of Co (II), Cu (II), and Zn (II) .


Physical And Chemical Properties Analysis

Boc-L-Valine is a solid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 341.8±25.0 °C at 760 mmHg, and a melting point of 77-80 °C (lit.) . It is insoluble in water .

Scientific Research Applications

  • Metal Mediated Peptide Synthesis : Baumann, Potenza, and Isied (1989) prepared trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate and studied its structure and electronic spectra. This compound, an intermediate in metal-mediated peptide synthesis, consists of [Co(en)2(Boc-L-valine)Cl]+ cations and BF4- anions, showing potential applications in coordinating chemistry and peptide synthesis (Baumann, Potenza, & Isied, 1989).

  • Peptide Conformation Analysis : Tsuji et al. (2018) analyzed the conformations of a dodecapeptide composed of L-valine and α-aminoisobutyric acid residues, including Boc-L-valine. The study provided insights into helical structures and peptide folding, which is crucial in understanding protein structure and function (Tsuji, Misawa, Doi, & Demizu, 2018).

  • Synthesis of Biosynthetic Precursors : Wolfe and Jokinen (1979) conducted the total synthesis of a biosynthetic precursor of penicillins and cephalosporins using N-BOC-S-trityl-δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine bisbenzhydryl ester, which involved deprotection steps including the removal of BOC. This synthesis is significant in the field of antibiotic production (Wolfe & Jokinen, 1979).

  • Synthesis of Cyclosporine : Wenger (1984) reported the synthesis of cyclosporine, a crucial immunosuppressant, by coupling a heptapeptide with a tetrapeptide sequence that includes Boc-L-valine. This work highlights the application of Boc-L-valine in the synthesis of therapeutically important compounds (Wenger, 1984).

  • Peptide-DNA Interaction Studies : Parveen et al. (2015) synthesized enantiomeric Boc-L-valine derived peptide conjugate complexes of Co(II) and Fe(II) and studied their interaction with DNA. The study provides valuable insights into the role of peptide enantiomers in DNA binding and potential applications in therapeutic agents (Parveen, Usman, Tabassum, & Arjmand, 2015).

  • Study of Cell Culture Morphology and Function : Picciano et al. (1984) explored the effects of D-valine on bovine pulmonary artery endothelial cell cultures and compared these with cultures grown in L-valine, including Boc-L-valine. Their findings contribute to the understanding of cell morphology and function in different culture conditions (Picciano, Johnson, Walenga, Donovan, Borman, Douglas, & Kreutzer, 1984).

Safety And Hazards

Boc-L-Valine should be handled with personal protective equipment including eyeshields, gloves, and a type N95 (US) or type P1 (EN143) respirator filter . It should be kept away from food, drink, and animal feeding stuffs . Contact with skin, eyes, or clothing should be avoided .

Future Directions

Boc-L-Valine has potential applications in the development of pharmaceutically relevant materials . Its different chirality makes it interesting for use in optical devices .

properties

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884635
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-valine

CAS RN

13734-41-3
Record name Boc-L-valine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyloxycarbonyl-L-valine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name N-[(tert-butoxy)carbonyl]-L-valine
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Record name N-tert-Butyloxycarbonyl-L-valine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
746
Citations
M Kuriyama, T Soeta, X Hao, Q Chen… - Journal of the American …, 2004 - ACS Publications
A catalytic asymmetric arylation of sterically tuned imines with arylboroxines was developed by using N-Boc-l-valine-connected amidomonophosphane rhodium(I) catalyst in n-PrOH. …
Number of citations: 239 pubs.acs.org
GC Baumann, JA Potenza, SS Isied - Inorganica chimica acta, 1989 - Elsevier
… and an active ester form of Boc-L-valine. Blue crystals of CoCl … The structure consists of [Co(en)2(Boc-Lvaline)Cl]+ cations … 0 atom from the Boc-L-valine ligand. The coordinated Cl and 0 …
Number of citations: 5 www.sciencedirect.com
S Akhter, S Khursheed, F Arjmand, S Tabassum - Dalton Transactions, 2023 - pubs.rsc.org
… The structural novelty of these drug candidates is the unique combination of Boc-L-valine and imidazole attached to the metal centre, increasing the membrane diffusibility of these drug …
Number of citations: 3 pubs.rsc.org
R Mishra, S Pandey, S Trivedi, S Pandey, PS Pandey - RSC advances, 2014 - pubs.rsc.org
The increasing importance of ionic liquids (ILs) in various strata of chemical sciences is largely due to the fact that modification in the architecture of the cation and/or the anion imparts …
Number of citations: 11 pubs.rsc.org
AC Chernovitz, TB Freedman… - … : Original Research on …, 1987 - Wiley Online Library
The solution conformations of several N‐urethanyl‐L‐amino acids in 0.2–0.002M chloroform and 0.2M dimethylsulfoxide have been investigated by using vibrational circular dichroism (…
Number of citations: 29 onlinelibrary.wiley.com
RK Olsen, S Apparao, KL Bhat - The Journal of Organic Chemistry, 1986 - ACS Publications
… Acylation of 3 with Boc-L-valine, using A/yV'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in pyridine,6 gave didepsipeptide 4. …
Number of citations: 22 pubs.acs.org
D Roche, J Greiner, AM Aubertin, P Vierling - European journal of medicinal …, 2008 - Elsevier
… )-3-ethyl-carbodiimide hydrochloride (EDC), 4-dimethylaminopyridine (DMAP), N-hydroxysuccinimide (HOSu) were purchased from Aldrich, and 6-aminohexanoic acid, N-Boc-l-valine, …
Number of citations: 9 www.sciencedirect.com
CK Miao, R Sorcek, JH Nagel - Organic preparations and …, 1992 - Taylor & Francis
… convenience, the t-Boc-L-valine was chosen. The t-Boc-L-valine was coupled with the … of 8.93 g (41 mmoles, 1.2 equiv.) of Nr-Boc-L-valine in 50 mL CyC4. After 5 min, 7.88 g (41 mmoles…
Number of citations: 4 www.tandfonline.com
KE Kövér, G Batta, VJ Hruby - Magnetic Resonance in …, 2003 - Wiley Online Library
Geometry‐dependent chemical shift anisotropy (CSA g ) values of 1 H and 15 N nuclei have been determined in solution for 15 N‐labeled, N α ‐t‐Boc‐L‐valine by measurements of …
F Jahani, M Tajbakhsh, H Golchoubian, S Khaksar - Tetrahedron letters, 2011 - Elsevier
A simple and efficient method for the chemoselective N-Boc protection of the amine moiety in a variety of compounds is described using di-tert-butyl dicarbonate and guanidine …
Number of citations: 79 www.sciencedirect.com

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